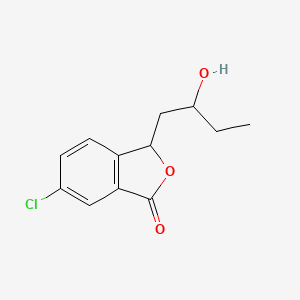![molecular formula C12H16N2O B14246429 (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one CAS No. 188524-17-6](/img/structure/B14246429.png)
(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one is a chemical compound with a unique structure that includes an imine group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one typically involves the reaction of 1-phenylbutan-1-one with 2-aminoethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often using a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. The purification of the final product is typically achieved through techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-3-[(2-Aminoethyl)imino]-1-phenylpropan-1-one
- (3E)-3-[(2-Aminoethyl)imino]-1-phenylpentan-1-one
Uniqueness
(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one is unique due to its specific structural features, such as the length of the carbon chain and the position of the imine group
Propiedades
Número CAS |
188524-17-6 |
|---|---|
Fórmula molecular |
C12H16N2O |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
3-(2-aminoethylimino)-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16N2O/c1-10(14-8-7-13)9-12(15)11-5-3-2-4-6-11/h2-6H,7-9,13H2,1H3 |
Clave InChI |
KEJIZNZHMAWJPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NCCN)CC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



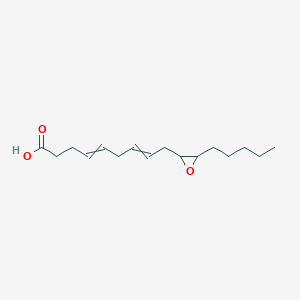
![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)
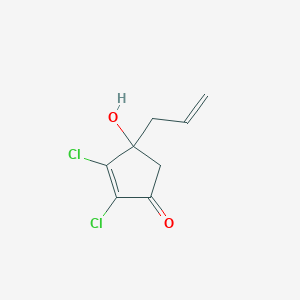

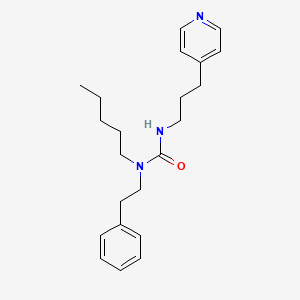
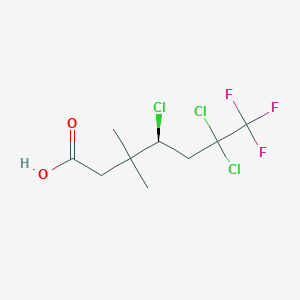
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)

![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
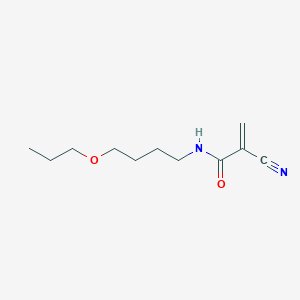
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)
